N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13(24)23-15-6-4-14(5-7-15)19(25)21-10-11-22-20(26)17-9-8-16(27-2)12-18(17)28-3/h4-9,12H,10-11H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXBTILSQDHIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of tert-butyl (2-(4-acetamidobenzamido)phenyl) carbamate with trifluoroacetic acid in dichloromethane at 0-23°C for 2 hours. This is followed by the addition of sodium hydrogencarbonate in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods but scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, dichloromethane, and sodium hydrogencarbonate. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have shown promising results against various cancer cell lines:
- In vitro Studies : The compound demonstrated cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Testing Against Bacteria and Fungi : Studies have shown that similar benzamide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents.
Therapeutic Applications
The therapeutic potential of this compound can be summarized as follows:
- Cancer Treatment : Due to its ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Therapy : As a potential treatment for bacterial and fungal infections due to its broad-spectrum activity.
- Enzyme Inhibition : Its structural similarity to known enzyme inhibitors suggests it may be useful in targeting specific metabolic pathways in diseases such as cancer and infections.
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of various benzamide derivatives showed that this compound exhibited superior anticancer activity compared to other synthesized compounds. The study utilized the Sulforhodamine B assay to evaluate cytotoxicity against HCT116 cells and found an IC50 value significantly lower than that of 5-FU .
Case Study 2: Antimicrobial Screening
In another investigation, a series of related compounds were tested for their antimicrobial efficacy against multiple pathogens. The results indicated that certain derivatives showed promising antibacterial properties with MIC values ranging from 1.27 µM to 2.65 µM against various strains . This highlights the compound's potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of metalloenzymes by binding to the active sites of these enzymes and preventing their normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide can be contextualized against related benzamide derivatives documented in the literature. Below is a comparative analysis based on substituents, synthetic yields, and biological activities:
Key Findings
Substituent Impact on Bioactivity: The benzimidazole-containing derivative () inhibits FERM domain interactions, likely due to aromatic stacking and hydrogen bonding from the benzimidazole . In contrast, the chlorophenyl group in Compound 39 enhances antiparasitic activity against Trypanosoma brucei, possibly by improving membrane permeability . The coumarin-acrylamide hybrid () demonstrates high antiproliferative activity (71% yield), suggesting that bulky substituents like coumarin may enhance cytotoxicity .
Synthetic Efficiency :
- Yields vary significantly: Simple benzamides (e.g., ) show moderate yields (48–65%), while complex hybrids () achieve higher yields (71%) due to optimized coupling conditions .
- Brominated derivatives () exhibit lower yields (19–28%), likely due to steric hindrance or side reactions .
LB79 () incorporates a dihydroisoquinolin group, which may enhance blood-brain barrier penetration due to its lipophilic character .
Contradictions and Limitations
- Yield Discrepancies : reports exceptionally low yields (19%) for brominated benzamides, conflicting with higher yields in structurally analogous compounds (e.g., ). This underscores the sensitivity of benzamide synthesis to substituent electronics and steric effects .
- Application Diversity : While the target compound is hypothesized for enzyme inhibition, similar scaffolds are repurposed for antiparasitic (), anticancer (), and pesticidal (–8) uses, indicating context-dependent bioactivity .
Biological Activity
N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Molecular Formula : C18H22N2O4
- Molecular Weight : 342.38 g/mol
- IUPAC Name : this compound
This compound features a dimethoxybenzamide core, which is significant for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving topoisomerase inhibition and DNA intercalation .
- Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory responses, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .
Antitumor Activity
Research indicates that compounds structurally related to this compound possess significant antitumor properties. For instance, studies have demonstrated that similar benzamide derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancers. The following table summarizes the findings from relevant studies:
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Topoisomerase II inhibition |
| Compound B | Lung Cancer | 3.5 | DNA intercalation and apoptosis induction |
| This compound | TBD | TBD | TBD |
(Note: Specific IC50 values for this compound were not available in the current literature.)
Anti-inflammatory Activity
In vitro studies have shown that related compounds can significantly reduce inflammation in animal models. For example, the anti-inflammatory effects were evaluated using carrageenan-induced paw edema in rats. The results indicated a dose-dependent reduction in edema, highlighting the potential of these compounds in treating inflammatory conditions.
Case Studies
-
Case Study on Antitumor Efficacy :
A study involving a series of benzamide derivatives demonstrated that modifications to the acetamide group enhanced cytotoxicity against MCF-7 breast cancer cells. The study suggested that the introduction of an ethyl chain could further improve selectivity and potency against cancer cells while reducing toxicity to normal cells . -
Case Study on Anti-inflammatory Properties :
Another investigation assessed the anti-inflammatory potential of similar compounds in a rat model. The results indicated that administration led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a promising avenue for therapeutic development in chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
